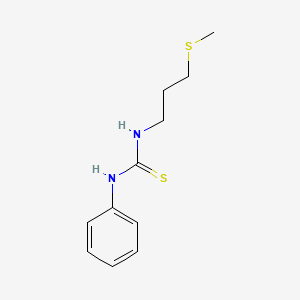
1-(3-(Methylthio)propyl)-3-phenylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(Methylthio)propyl)-3-phenylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a phenyl group attached to the thiourea moiety and a methylthio group attached to the propyl chain.
准备方法
The synthesis of 1-(3-(Methylthio)propyl)-3-phenylthiourea typically involves the reaction of 3-(methylthio)propylamine with phenyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction proceeds via the nucleophilic attack of the amine on the isothiocyanate, leading to the formation of the thiourea derivative.
Synthetic Route:
Starting Materials: 3-(Methylthio)propylamine and phenyl isothiocyanate.
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures (25-50°C) in a solvent like ethanol or methanol.
Procedure: The 3-(methylthio)propylamine is added to a solution of phenyl isothiocyanate in the chosen solvent. The mixture is stirred for several hours until the reaction is complete. The product is then isolated by filtration or extraction and purified by recrystallization.
化学反应分析
1-(3-(Methylthio)propyl)-3-phenylthiourea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation:
Reagents: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Conditions: Typically carried out in an aqueous or organic solvent at room temperature or slightly elevated temperatures.
Products: Oxidation of the thiourea moiety can lead to the formation of sulfoxides or sulfones.
Reduction:
Reagents: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Conditions: Conducted in an inert atmosphere (e.g., nitrogen or argon) at low temperatures.
Products: Reduction can convert the thiourea group to the corresponding amine.
Substitution:
Reagents: Various electrophiles such as alkyl halides or acyl chlorides.
Conditions: Typically performed in the presence of a base (e.g., sodium hydroxide or potassium carbonate) in an organic solvent.
Products: Substitution reactions can introduce new functional groups onto the thiourea moiety.
科学研究应用
1-(3-(Methylthio)propyl)-3-phenylthiourea has several applications in scientific research:
Chemistry:
- Used as a reagent in organic synthesis for the preparation of other thiourea derivatives.
- Employed in the study of reaction mechanisms involving thiourea compounds.
Biology:
- Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and other thiol-containing enzymes.
- Studied for its antimicrobial properties against various bacterial and fungal strains.
Medicine:
- Explored for its potential therapeutic applications, including its use as an anticancer agent.
- Evaluated for its role in modulating immune responses and inflammation.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
- Applied in the development of new materials with unique properties.
作用机制
The mechanism of action of 1-(3-(Methylthio)propyl)-3-phenylthiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea moiety can form strong hydrogen bonds and coordinate with metal ions, making it an effective inhibitor of metalloproteases and other metalloenzymes. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress and cellular signaling pathways.
相似化合物的比较
1-(3-(Methylthio)propyl)-3-phenylthiourea: Contains a phenyl group and a methylthio group.
1-(3-(Methylthio)propyl)-3-methylthiourea: Similar structure but with a methyl group instead of a phenyl group.
1-(3-(Methylthio)propyl)-3-ethylthiourea: Contains an ethyl group instead of a phenyl group.
Uniqueness:
- The presence of the phenyl group in this compound imparts unique chemical and biological properties, making it distinct from other thiourea derivatives.
- The compound’s ability to interact with a wide range of molecular targets and undergo various chemical reactions highlights its versatility and potential for diverse applications.
属性
IUPAC Name |
1-(3-methylsulfanylpropyl)-3-phenylthiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2S2/c1-15-9-5-8-12-11(14)13-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H2,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIODUFZQNRHAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCNC(=S)NC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30429200 |
Source


|
| Record name | 1-(3-(Methylthio)propyl)-3-phenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99983-00-3 |
Source


|
| Record name | 1-(3-(Methylthio)propyl)-3-phenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














